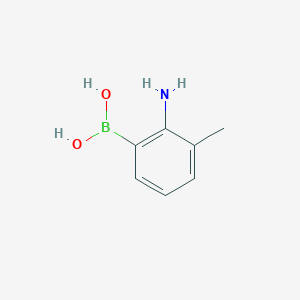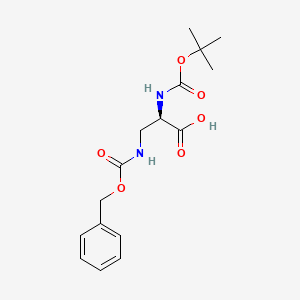
4-Bromophenethyl 4-methylbenzenesulfonate
概要
説明
4-Bromophenethyl-4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H15BrO3S and a molecular weight of 355.25 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of compounds related to 4-Bromophenethyl-4-methylbenzenesulfonate has been described in various studies. For instance, one procedure involves the selective oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . Another study discusses the use of a new derivatization agent, 4-APEBA, which contains a bromophenethyl group, for the analysis and screening of unknown aldehydes .Molecular Structure Analysis
The molecular structure of 4-Bromophenethyl-4-methylbenzenesulfonate consists of a bromophenethyl group and a methylbenzenesulfonate ester . This structure contributes to its unique chemical properties and potential applications in various scientific research areas.科学的研究の応用
1. Spectroscopy and Structural Studies
4-Bromophenethyl-4-methylbenzenesulfonate and related compounds have been extensively studied for their molecular structures using spectroscopic techniques. For example, a study by Ristova et al. (1999) utilized ab initio quantum chemical methods and IR and Raman spectroscopy to explore the structure of the 4-methylbenzenesulfonate anion, revealing valuable insights into the vibrational modes of such compounds (Ristova et al., 1999).
2. Supramolecular Chemistry
4-Bromophenethyl-4-methylbenzenesulfonate analogs have been used in the study of noncovalent interactions in supramolecular architectures. Andleeb et al. (2018) investigated compounds like 2- and 4-formylphenyl 4-substituted benzenesulfonates to understand the role of halogen bonding and π-π interactions in solid-state structures (Andleeb et al., 2018).
3. Nonlinear Optical Properties
Studies have also focused on the nonlinear optical properties of these compounds. Sivakumar et al. (2016) reported on the third-order nonlinear optical properties of 4-Bromoanilinium 4-methylbenzenesulfonate, highlighting its potential as a nonlinear optical material (Sivakumar et al., 2016).
4. Crystallography and Molecular Interactions
Crystallographic studies have provided insights into the molecular interactions and structural organization of 4-Bromophenethyl-4-methylbenzenesulfonate derivatives. For example, Yusof et al. (2012) analyzed the crystal structure of a sulfonate derivative, shedding light on molecular architecture and interactions (Yusof et al., 2012).
5. Synthetic Chemistry
These compounds are also of interest in synthetic chemistry. Vasin et al. (2016) explored the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, demonstrating its utility in producing Michael adducts (Vasin et al., 2016).
Safety and Hazards
4-Bromophenethyl-4-methylbenzenesulfonate is primarily used for research and development and is not intended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid potential hazards. Specific safety data sheets should be consulted for detailed information on handling, storage, and disposal .
特性
IUPAC Name |
2-(4-bromophenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBIRPGWMZHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)
![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)

